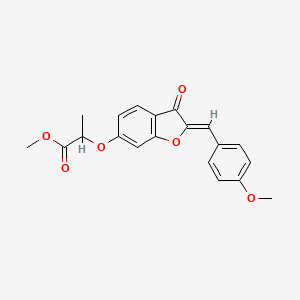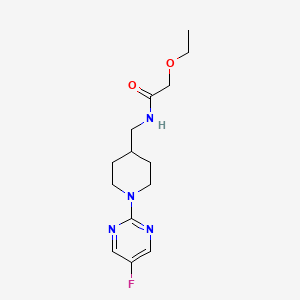
(m-Tolylsulfonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(m-Tolylsulfonyl)valine is a compound composed of a sulfonamide group linked with an amino acid valine. It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO4S. The structural and electronic properties of crystalline L- and DL-valine have been studied using density functional theory, which showed that electronic properties of the two forms of valine are similar at zero pressure .Mechanism of Action
Target of Action
The primary target of (m-Tolylsulfonyl)valine is the enzyme acetohydroxyacid synthase (AHAS), which is required for the biosynthesis of the amino acids valine and isoleucine . This enzyme is present in a range of organisms, including plants and soil microorganisms .
Mode of Action
This compound, as a sulfonylurea herbicide, inhibits the activity of AHAS . This inhibition disrupts the biosynthesis of the amino acids valine and isoleucine, leading to changes in the organism’s metabolic processes .
Biochemical Pathways
The biosynthesis of valine occurs through a series of steps starting from the central metabolite, pyruvate . The inhibition of AHAS by this compound disrupts this pathway, affecting the production of valine and isoleucine . This disruption can have downstream effects on various metabolic processes that rely on these amino acids.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound are determined by its absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The inhibition of AHAS by this compound leads to a disruption in the biosynthesis of the amino acids valine and isoleucine . This can result in various molecular and cellular effects, depending on the specific roles these amino acids play in the organism. For example, in plants, this disruption can lead to growth inhibition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the absorption and distribution of this compound. Additionally, environmental conditions such as pH and temperature can impact the stability of the compound and its ability to interact with its target .
properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCEFJLVLTEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2786513.png)
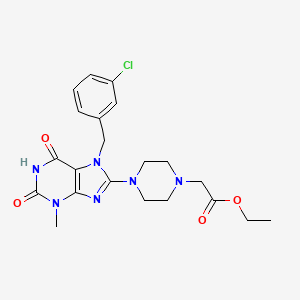
![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2786517.png)
![5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2786518.png)
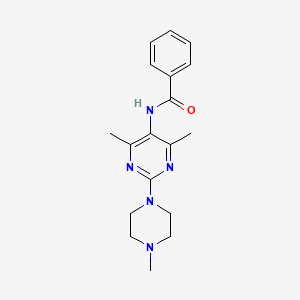
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2786520.png)
![(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2786523.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786524.png)
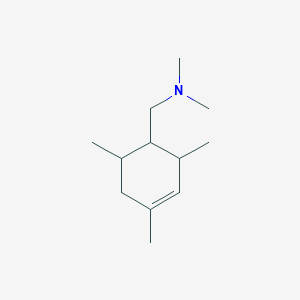
![2,6-difluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2786526.png)

![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)
